Technical Whitepaper: 4-Amino-2-bromobenzenesulfonamide (CAS 1094798-12-5) – Synthesis, Characterization, and Pharmacophoric Utility
Technical Whitepaper: 4-Amino-2-bromobenzenesulfonamide (CAS 1094798-12-5) – Synthesis, Characterization, and Pharmacophoric Utility
Executive Summary
4-Amino-2-bromobenzenesulfonamide (CAS 1094798-12-5) is a highly versatile, polyfunctional halogenated sulfonamide. In modern drug discovery, it serves as an advanced molecular building block, particularly in the development of carbonic anhydrase inhibitors, kinase modulators, and novel antimicrobial agents. This whitepaper provides a comprehensive technical guide on its physicochemical identifiers, structural utility, and a self-validating synthetic methodology designed for research and drug development professionals.
Core Identifiers and Physicochemical Properties
To ensure rigorous tracking, inventory management, and database querying, the definitive chemical identifiers and physicochemical properties are summarized below.
| Property / Identifier | Value |
| Chemical Name | 4-Amino-2-bromobenzenesulfonamide |
| CAS Registry Number | 1094798-12-5 |
| Molecular Formula | C6H7BrN2O2S |
| Molecular Weight | 251.10 g/mol |
| MDL Number | MFCD11621289 |
| Canonical SMILES | Nc1ccc(S(N)(=O)=O)c(Br)c1 |
| InChIKey | VNBOJTSKUIJYAW-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline powder |
Data corroborated via commercial chemical databases .
Structural Biology & Pharmacophore Applications
The utility of 4-amino-2-bromobenzenesulfonamide stems from its tri-functional nature. Understanding the causality of these functional groups is critical for rational drug design:
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The Sulfonamide Motif (C1): Acts as a primary zinc-binding group (ZBG). In metalloenzymes like Carbonic Anhydrase (CA), the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water molecule.
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The Ortho-Bromine Atom (C2): The bulky bromine atom at the ortho position sterically restricts the rotation of the sulfonamide group, locking it into a specific dihedral conformation that can enhance target selectivity. Furthermore, it serves as a critical synthetic handle for late-stage functionalization via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to elaborate the scaffold.
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The Para-Amino Group (C4): An electron-donating group that modulates the pKa of the sulfonamide, optimizing it for physiological pH. It also provides a vector for further derivatization, such as amidation or reductive amination, to probe solvent-exposed regions of target proteins.
Fig 1: Pharmacophoric mapping and reactivity profile of 4-Amino-2-bromobenzenesulfonamide.
Self-Validating Synthetic Methodology
The de novo synthesis of 4-amino-2-bromobenzenesulfonamide requires careful regiocontrol. Direct chlorosulfonation of 3-bromoaniline is prone to oxidation and poor regioselectivity. Therefore, an amine-protection strategy is employed. The protocol below is designed as a self-validating system: each step includes specific in-process quality control (QC) checks to ensure the reaction has proceeded correctly before advancing.
Step 1: N-Acetylation (Amine Protection)
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Procedure: Dissolve 3-bromoaniline (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) and cool to 0°C. Dropwise add acetic anhydride (1.1 eq). Stir at room temperature for 2 hours.
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Causality: The acetyl group protects the sensitive amine from the harsh, oxidizing conditions of chlorosulfonation and acts as a strong ortho/para directing group.
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Self-Validation (QC): TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material. LC-MS should confirm the mass of N-(3-bromophenyl)acetamide [M+H]⁺ = 214.0.
Step 2: Regioselective Chlorosulfonation
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Procedure: Cool chlorosulfonic acid (5.0 eq) to 0°C. Slowly add N-(3-bromophenyl)acetamide portion-wise to control the exotherm. Heat the mixture to 60°C for 3 hours. Carefully quench over crushed ice to precipitate the sulfonyl chloride.
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Causality: The strongly electron-donating acetamido group directs the incoming sulfonyl group to the para position (C4 relative to the acetamido group), which is sterically favored over the ortho position.
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Self-Validation (QC): Isolate a small aliquot, quench with methanol, and analyze via LC-MS to detect the methyl sulfonate ester derivative, confirming the successful formation of 4-acetamido-2-bromobenzenesulfonyl chloride.
Step 3: Amidation
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Procedure: Suspend the crude sulfonyl chloride in THF and cool to 0°C. Add concentrated aqueous ammonium hydroxide (NH₄OH, 28%, 5.0 eq) dropwise. Stir for 1 hour at room temperature. Concentrate and precipitate with water to yield 4-acetamido-2-bromobenzenesulfonamide.
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Causality: Ammonia acts as a nucleophile to displace the chloride, establishing the primary sulfonamide pharmacophore.
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Self-Validation (QC): LC-MS analysis must show [M+H]⁺ = 293.0.
Step 4: Acidic Deprotection
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Procedure: Suspend the intermediate in 6M HCl and reflux for 4 hours. Cool to room temperature and neutralize with 2M NaOH to pH 7 to precipitate the final product. Filter, wash with cold water, and dry under vacuum.
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Causality: Acid-catalyzed hydrolysis selectively cleaves the amide bond without disrupting the sulfonamide group, revealing the free C4-amino group.
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Self-Validation (QC): The disappearance of the acetyl methyl protons (~2.1 ppm) in ¹H NMR confirms complete deprotection.
Fig 2: Step-by-step synthetic workflow for 4-Amino-2-bromobenzenesulfonamide.
Analytical Characterization Data
For rigorous quality control, synthesized or procured batches of CAS 1094798-12-5 must be validated against the following expected analytical parameters to ensure structural integrity and purity before deployment in downstream assays.
| Analytical Technique | Expected Signals / Parameters |
| LC-MS (ESI+) | [M+H]⁺ m/z 251.0 (⁷⁹Br) and 253.0 (⁸¹Br) showing characteristic 1:1 isotopic pattern. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65 (d, 1H, Ar-H), 7.20 (s, 2H, -SO₂NH₂), 6.95 (d, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 6.10 (s, 2H, -NH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected distinct aromatic carbon signals corresponding to the substituted benzene ring. |
| HPLC Purity | >95% (Reverse-phase C18 column, Gradient: Water/MeCN with 0.1% TFA, UV detection at 254 nm). |
